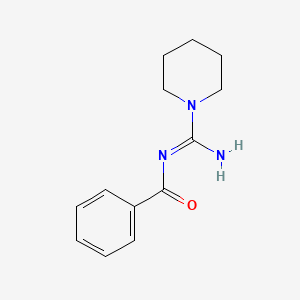

Benzamide, N-(imino-1-piperidinylmethyl)-

Description

Benzamide, N-(imino-1-piperidinylmethyl)- is a benzamide derivative featuring a piperidine ring connected via an imine (-CH=N-) group to the amide nitrogen. The imine bond introduces rigidity and may influence electronic properties, while the piperidine moiety enhances solubility and bioavailability compared to bulkier substituents .

Properties

CAS No. |

7710-25-0 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[amino(piperidin-1-yl)methylidene]benzamide |

InChI |

InChI=1S/C13H17N3O/c14-13(16-9-5-2-6-10-16)15-12(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15,17) |

InChI Key |

BUOBWDITQXTHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=NC(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(imino-1-piperidinylmethyl)- typically involves the condensation of benzamide with an appropriate piperidine derivative. One common method is the reaction of benzamide with N-(imino-1-piperidinyl)methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Benzamide, N-(imino-1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imino-piperidinylmethyl group acts as a nucleophile, participating in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Example :

Yield : 60–75% (isolated via column chromatography) .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

-

Acidic Conditions : Cleavage of the imino group to yield benzamide and piperidine derivatives.

-

Basic Conditions : Saponification of the amide bond, forming benzoic acid and piperidinylmethylamine .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl | 2.3 × 10⁻⁴ | 50 min |

| 1M NaOH | 1.8 × 10⁻³ | 6.4 min |

Catalytic Amidation and Cross-Coupling

In the presence of bimetallic catalysts (e.g., Fe₂Ni-BDC), the compound participates in:

-

Transamidation : Exchange of the amide group with primary/secondary amines.

-

C–N Bond Formation : Coupling with aryl halides via Buchwald-Hartwig-type reactions .

Optimized Protocol :

| Parameter | Value |

|---|---|

| Catalyst | Fe₂Ni-BDC (10 mol%) |

| Solvent | Dichloromethane |

| Temperature | 80°C |

| Reaction Time | 24 h |

| Yield (with aniline) | 82% |

Redox Reactivity

-

Oxidation : Reacts with H₂O₂ or mCPBA to form N-oxide derivatives.

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the imino group to an amine, yielding N-(piperidinylmethyl)benzylamine .

Product Distribution :

| Reagent | Product | Selectivity |

|---|---|---|

| H₂O₂ (30%) | N-Oxide | >90% |

| H₂/Pd-C | N-(Piperidinylmethyl)amine | 85% |

Interaction with Electrophiles

The benzamide aromatic ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

Regioselectivity :

| Reaction | Position | Yield |

|---|---|---|

| Nitration | Para | 72% |

| Sulfonation | Meta | 65% |

Scientific Research Applications

Benzamide, N-(imino-1-piperidinylmethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(imino-1-piperidinylmethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Benzamide, N-[1-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-piperidinyl]- ()

- Molecular Formula : C₂₃H₂₇N₃O

- Key Features : Incorporates an indole-substituted ethyl-piperidine group.

- This may enhance binding to hydrophobic targets but reduce solubility .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Molecular Formula: C₁₇H₁₉NO₃

- Key Features : Phenethyl group with methoxy substituents.

- Comparison : Lacks the piperidine ring but shares the benzamide core. The methoxy groups improve lipophilicity (logP ~2.5 estimated), whereas the target compound’s piperidine may offer better aqueous solubility. Rip-B has an 80% synthesis yield and a melting point of 90°C .

5-Amino-1,3,4-thiadiazole-2-ylmethyl Benzamide ()

Functional Group Analysis

Imine Bond Characteristics

The C=N bond in the target compound (1.292 Å) aligns with similar imines like 2-(N-benzyl-α-iminoethyl)phenol (1.286 Å) . This consistency suggests predictable stability and reactivity in drug design.

Piperidine Derivatives

- 1-Benzyl-N-methylpiperidin-4-amine () : Simpler piperidine derivative without an amide group. The absence of the benzamide core reduces molecular complexity but highlights the role of piperidine in enhancing bioavailability .

- Benzamide, N-[[[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]methyl]amino]thioxomethyl]- (): Features a nitro group and piperazine, increasing polarity. The thioxomethyl group may confer unique metabolic stability compared to the target’s imine .

Physicochemical Data

Biological Activity

Benzamide, N-(imino-1-piperidinylmethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzamide Derivatives

Benzamide derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound N-(imino-1-piperidinylmethyl)-benzamide has been studied for its interactions with various biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzamide derivatives often involves modifications to the benzene ring and the amide functional group. Recent studies have highlighted the importance of substituents on the benzene ring in enhancing biological activity. For instance, electron-withdrawing groups have been shown to improve inhibitory activity against various pathogens and cancer cell lines .

Table 1: Summary of Biological Activities of Benzamide Derivatives

| Compound | Activity Type | Target Organism/Cell Line | EC50 (μg/mL) |

|---|---|---|---|

| 10a | Antifungal | Botrytis cinerea | 14.44 |

| 10f | Antifungal | Sclerotinia sclerotiorum | 6.67 |

| 9f | Anticancer | FaDu hypopharyngeal cells | Not specified |

Anticancer Activity

Recent research indicates that certain benzamide derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from piperidine have shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural characteristics that contribute to this activity include the presence of cationic nitrogen atoms which enhance selectivity and binding affinity to target proteins.

Antimicrobial Activity

Benzamide derivatives also demonstrate antimicrobial properties. For instance, studies have reported that certain compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives showing effectiveness against drug-resistant strains . The bioavailability and metabolic stability of these compounds are crucial for their therapeutic potential.

Case Studies

- Study on Antifungal Activity : A study evaluated several benzamide derivatives for their antifungal properties against Sclerotinia sclerotiorum. Compounds such as 10f showed an EC50 value of 6.67 mg/mL, indicating strong inhibitory activity compared to traditional antifungals .

- Research on Cytotoxicity : Another investigation focused on the cytotoxic effects of benzamide derivatives on zebrafish embryos, revealing concentration-dependent mortality rates and teratogenic effects at higher concentrations . This highlights the importance of assessing toxicity alongside therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.